![molecular formula C20H26N2O2S B351869 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 865593-71-1](/img/structure/B351869.png)
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research to explore the role of noradrenergic neurons in various physiological and pathological processes. DSP-4 is a potent inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft into presynaptic neurons. By selectively destroying noradrenergic neurons, DSP-4 can be used to investigate the functions of noradrenaline in the central nervous system.
Mécanisme D'action
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine acts as a selective inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft into presynaptic neurons. By inhibiting NET, 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine increases the extracellular concentration of noradrenaline, leading to the activation of postsynaptic noradrenergic receptors. However, prolonged exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to the degeneration of noradrenergic neurons, resulting in a long-lasting reduction in noradrenaline levels.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depend on the dose and duration of exposure. Acute exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to a transient increase in noradrenaline levels, followed by a long-lasting reduction in noradrenaline levels due to the degeneration of noradrenergic neurons. Chronic exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to a persistent reduction in noradrenaline levels, which can have a variety of effects on behavior and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its selectivity for noradrenergic neurons, its ability to induce long-lasting reductions in noradrenaline levels, and its use in a variety of animal models. However, the limitations of using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine include the potential for off-target effects, the need for careful dosing and timing, and the potential for confounding factors due to the complex interactions between noradrenaline and other neurotransmitters.
Orientations Futures
There are many potential future directions for research using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, including the investigation of its effects on other neurotransmitter systems, the development of new animal models for specific diseases, and the exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the degeneration of noradrenergic neurons and the long-lasting effects of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine exposure.
Méthodes De Synthèse
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with 2,6-dimethylphenylisocyanate and 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of noradrenaline in various physiological and pathological processes, including learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases. By selectively destroying noradrenergic neurons, 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be used to explore the functions of noradrenaline in these processes.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-8-9-19(14-18(15)4)25(23,24)22-12-10-21(11-13-22)20-16(2)6-5-7-17(20)3/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRMBKDCWSTZKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

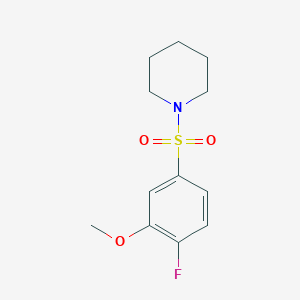
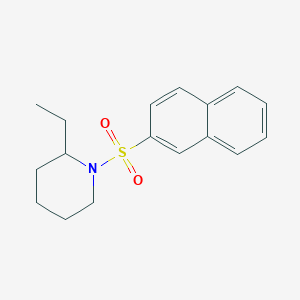
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
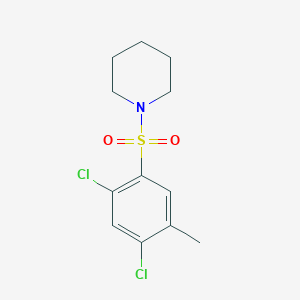
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

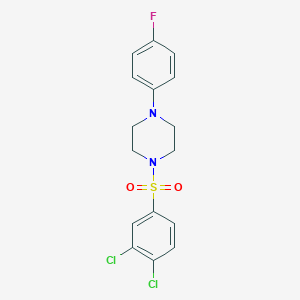
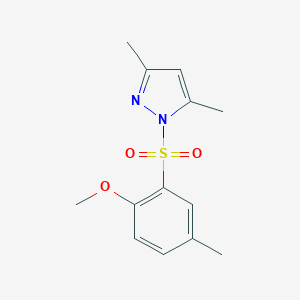
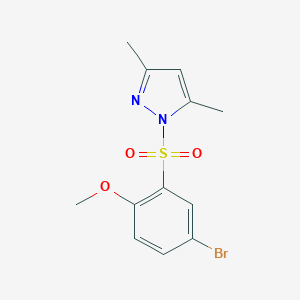


![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)
